Cas no 2289-36-3 (9,10-Anthracenedione,1,4-bis(acetyloxy)-)
2289-36-3 structure
Product Name:9,10-Anthracenedione,1,4-bis(acetyloxy)-
CAS No:2289-36-3
MF:C18H12O6
MW:324.284285545349
CID:267518
PubChem ID:235734
Update Time:2025-04-19
9,10-Anthracenedione,1,4-bis(acetyloxy)- Chemical and Physical Properties
Names and Identifiers
-
- 9,10-Anthracenedione,1,4-bis(acetyloxy)-
- (4-acetyloxy-9,10-dioxoanthracen-1-yl) acetate
- 1,4-diacetoxy-9,10-anthraquinone
- 1,4-Diacetoxy-anthrachinon
- 1,4-diacetoxy-anthraquinone
- 1,4-Dihydroxy-anthrachinondiacetat
- 5.8-Diacetoxy-naphthochinon-(1.4)
- 9, 1,4-bis(acetyloxy)-
- 9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate
- AC1L5V1B
- AC1Q6JWC
- CTK4F0398
- NSC37443
- quinizarin diacetate
- ST4005442
- SureCN497339
- EU-0017322
- 4-(acetyloxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate
- DTXSID80284487
- RLHYRFVLZOSXDH-UHFFFAOYSA-N
- 1,4-Diacetoxyanthraquinone
- Antraquinone, 1,4-dihydroxy-, diacetate
- SR-01000632805-1
- Antracene-9,10(9H,10H)-dione, 1,4-diacetoxy-
- ACETIC ACID 4-ACETOXY-9,10-DIOXO-9,10-DIHYDRO-ANTHRACEN-1-YL ESTER
- 9,10-dioxo-9,10-dihydroanthracene-1,4-diyldiacetate
- SR-01000632805
- CCG-42839
- SR-01000632805-2
- NSC-37443
- SCHEMBL497339
- NSC-103061
- 2289-36-3
- 9,10-Anthracenedione, 1,4-bis(acetyloxy)-
- NSC103061
- AKOS005591753
- 1,4-diacetateanthraquinone
- 4-(Acetyloxy)-9,10-dioxo-9,10-dihydro-1-anthracenyl acetate #
-
- Inchi: 1S/C18H12O6/c1-9(19)23-13-7-8-14(24-10(2)20)16-15(13)17(21)11-5-3-4-6-12(11)18(16)22/h3-8H,1-2H3
- InChI Key: RLHYRFVLZOSXDH-UHFFFAOYSA-N
- SMILES: O(C(C)=O)C1=CC=C(C2C(C3C=CC=CC=3C(C=21)=O)=O)OC(C)=O
Computed Properties
- Exact Mass: 324.06336
- Monoisotopic Mass: 324.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 518
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 86.7Ų
Experimental Properties
- Density: 1.383
- Boiling Point: 524.5°Cat760mmHg
- Flash Point: 234°C
- Refractive Index: 1.611
- PSA: 86.74
- LogP: 2.31260
9,10-Anthracenedione,1,4-bis(acetyloxy)- Related Literature
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
2289-36-3 (9,10-Anthracenedione,1,4-bis(acetyloxy)-) Related Products
- 38099-82-0(D-Fructose, 1,6-bis(dihydrogen phosphate), trisodium salt)
- 13739-02-1(Diacerein)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent
Changzhou Guanjia Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
CN Supplier
Bulk